molecular formula C12H15ClN2O2S B7020126 N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide

N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B7020126
M. Wt: 286.78 g/mol
InChI Key: QEFHLCBLBNNQDV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a hydroxypyrrolidine moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-18-11-3-2-8(6-10(11)13)14-12(17)15-5-4-9(16)7-15/h2-3,6,9,16H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFHLCBLBNNQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)N2CCC(C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methylsulfanylphenylamine with 3-hydroxypyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, reduced methyl derivatives, and substituted amine or thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and proliferation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-chloro-4-methylsulfanylphenyl)-3-hydroxypyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

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